molecular formula C9H13NO3 B12906307 2-Oxooctahydro-1-benzofuran-3-carboxamide CAS No. 13134-09-3

2-Oxooctahydro-1-benzofuran-3-carboxamide

Cat. No.: B12906307
CAS No.: 13134-09-3
M. Wt: 183.20 g/mol
InChI Key: VNELTPNAGLOGGS-UHFFFAOYSA-N
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Description

2-Oxooctahydrobenzofuran-3-carboxamide is a heterocyclic compound that features a furan ring fused with a cyclohexane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxooctahydrobenzofuran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with amines in the presence of catalysts such as anhydrous zinc chloride and mercaptoacetic acid in dioxane . This reaction facilitates the formation of the carboxamide group.

Industrial Production Methods

Industrial production of 2-Oxooctahydrobenzofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The carboxamide group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Oxooctahydrobenzofuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxooctahydrobenzofuran-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

13134-09-3

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide

InChI

InChI=1S/C9H13NO3/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H2,10,11)

InChI Key

VNELTPNAGLOGGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C(=O)O2)C(=O)N

Origin of Product

United States

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